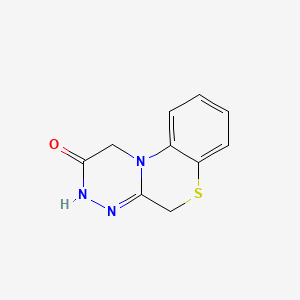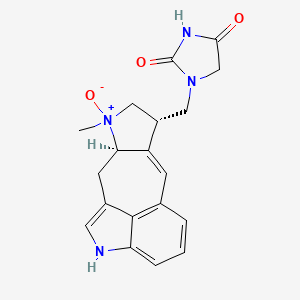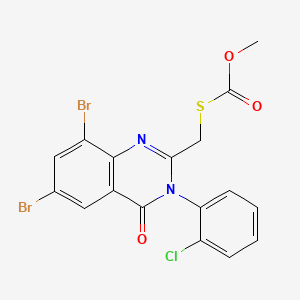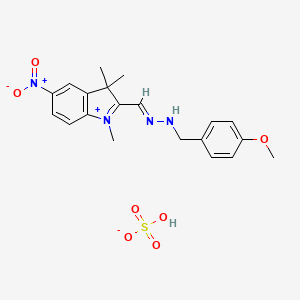
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is an organic compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a benzisothiazole ring substituted with a chlorine atom at the 5-position and a butanamide group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-chloro-2-aminobenzisothiazole with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general synthetic route can be summarized as follows:
Step 1: Preparation of 5-chloro-2-aminobenzisothiazole by chlorination of 2-aminobenzisothiazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the benzisothiazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzisothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antidiabetic, anti-inflammatory, and neuroprotective properties.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used as an intermediate in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For example, as an alpha-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes . The compound’s interactions with other enzymes and receptors are also being studied to understand its broader pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Contains a benzoxazole ring in addition to the benzisothiazole ring.
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .
Propiedades
Número CAS |
91991-21-8 |
|---|---|
Fórmula molecular |
C11H11ClN2OS |
Peso molecular |
254.74 g/mol |
Nombre IUPAC |
N-(5-chloro-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-3-10(15)13-11-8-6-7(12)4-5-9(8)14-16-11/h4-6H,2-3H2,1H3,(H,13,15) |
Clave InChI |
URKYUWSABNJWHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


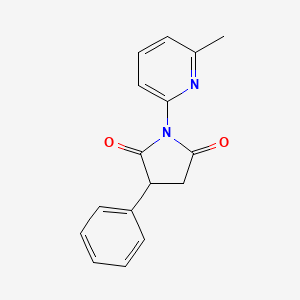

![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)



